Circulin C

Description

Properties

bioactivity |

Antiviral |

|---|---|

sequence |

CGESCVFIPCITSVAGCSCKSKVCYRNGIP |

Origin of Product |

United States |

Origin, Isolation, and Fundamental Structural Features of Circulin C

Natural Occurrence and Source Organisms of Circulin (B12663914) C

Circulin C is a naturally occurring macrocyclic polypeptide. It has been identified in plant species belonging to the Rubiaceae family, specifically in Chassalia parvifolia and Palicourea condensata. These plants, found in tropical regions, utilize a diverse array of secondary metabolites, including cyclotides like this compound, likely as part of their defense mechanisms.

Academic Methodologies for the Isolation and Purification of this compound

The isolation and purification of this compound from its natural source, such as the leaves and stems of Chassalia parvifolia, involves a multi-step process designed to separate the peptide from a complex mixture of plant metabolites. A general academic approach for isolating cyclotides typically includes the following stages:

Extraction: The plant material is first homogenized and extracted with a solvent mixture, often a combination of dichloromethane (B109758) and methanol, to solubilize a broad range of compounds, including the peptides.

Solvent Partitioning: The crude extract is then subjected to solvent-solvent partitioning. A common method involves a biphasic system of butanol and water. The cyclotides, including this compound, preferentially partition into the butanolic phase.

Chromatographic Separation: The butanol extract, enriched with cyclotides, is then subjected to various chromatographic techniques for further purification.

Size-Exclusion Chromatography: This step separates molecules based on their size. It is effective in removing larger proteins and other macromolecules.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a critical step for high-resolution separation of the different cyclotides present in the extract. A C18 column is commonly used, and the peptides are eluted with a gradient of an organic solvent, such as acetonitrile, in water, often with the addition of trifluoroacetic acid to improve peak shape. Fractions are collected and monitored for the presence of peptides, typically by UV absorbance at 214 nm.

The purity of the isolated this compound is then assessed using analytical RP-HPLC and mass spectrometry.

Elucidation of the Macrocyclic Peptide Backbone of this compound

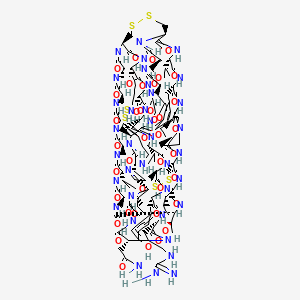

The determination of the primary structure of this compound, a 30-amino-acid polypeptide, involves a combination of analytical techniques to ascertain its amino acid sequence and its cyclic nature.

The amino acid sequence of this compound is as follows:

| Position | Amino Acid | 3-Letter Code | 1-Letter Code |

|---|---|---|---|

| 1 | Alanine | Ala | A |

| 2 | Glycine | Gly | G |

| 3 | Cysteine | Cys | C |

| 4 | Serine | Ser | S |

| 5 | Cysteine | Cys | C |

| 6 | Lysine | Lys | K |

| 7 | Serine | Ser | S |

| 8 | Lysine | Lys | K |

| 9 | Valine | Val | V |

| 10 | Cysteine | Cys | C |

| 11 | Tyrosine | Tyr | Y |

| 12 | Arginine | Arg | R |

| 13 | Asparagine | Asn | N |

| 14 | Glycine | Gly | G |

| 15 | Isoleucine | Ile | I |

| 16 | Proline | Pro | P |

| 17 | Cysteine | Cys | C |

| 18 | Glycine | Gly | G |

| 19 | Glutamic Acid | Glu | E |

| 20 | Serine | Ser | S |

| 21 | Cysteine | Cys | C |

| 22 | Valine | Val | V |

| 23 | Phenylalanine | Phe | F |

| 24 | Isoleucine | Ile | I |

| 25 | Proline | Pro | P |

| 26 | Cysteine | Cys | C |

| 27 | Isoleucine | Ile | I |

| 28 | Threonine | Thr | T |

| 29 | Serine | Ser | S |

| 30 | Valine | Val | V |

The elucidation of this sequence and its cyclic nature is typically achieved through:

Mass Spectrometry (MS): High-resolution mass spectrometry provides a precise molecular weight of the native peptide. After reduction and alkylation of the disulfide bonds to break the cyclic structure and prevent re-oxidation, the linearized peptide is analyzed again. The mass difference confirms the presence of six cysteine residues involved in three disulfide bonds.

Tandem Mass Spectrometry (MS/MS): Fragmentation of the linearized peptide in the mass spectrometer provides sequence information.

Edman Degradation: This classical method involves the sequential removal and identification of amino acids from the N-terminus of a peptide. For a cyclic peptide like this compound, Edman degradation will not proceed on the native, cyclic form. However, after enzymatic or chemical cleavage to generate a linear peptide with a free N-terminus, this technique can be used to determine the amino acid sequence. The absence of a free N-terminus in the native molecule is a strong indicator of its cyclic backbone.

The combination of these methods allows for the unambiguous determination of the amino acid sequence and confirms the head-to-tail cyclization of the peptide backbone, a hallmark of the cyclotide family.

Characterization of the Cyclic Cystine Knot (CCK) Motif in this compound and its Analogues

A defining feature of this compound and other cyclotides is the Cyclic Cystine Knot (CCK) motif. This intricate structural element is formed by three interlocking disulfide bonds that create a highly stable and rigid framework. The six cysteine residues in the sequence of this compound form these crucial linkages.

The disulfide bond connectivity in this compound has been determined to be:

Cys I (at position 3) is bonded to Cys IV (at position 17)

Cys II (at position 5) is bonded to Cys V (at position 21)

Cys III (at position 10) is bonded to Cys VI (at position 26)

This specific arrangement creates a knotted topology where one disulfide bond (Cys III-Cys VI) passes through a macrocycle formed by the other two disulfide bonds and the intervening backbone segments.

The characterization of this CCK motif is a complex analytical challenge, often requiring a combination of techniques:

Enzymatic Digestion and Mass Spectrometry: The native peptide is digested with a protease under non-reducing conditions. The resulting peptide fragments, which may still contain intact disulfide bonds, are then analyzed by mass spectrometry. The masses of these fragments can reveal which cysteine residues are linked together.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Two-dimensional NMR techniques, such as NOESY (Nuclear Overhauser Effect Spectroscopy), can provide through-space distance constraints between protons. The proximity of specific cysteine residues, as indicated by NOE cross-peaks, can provide strong evidence for the disulfide bond connectivity. The unique 13C chemical shifts of cysteine residues can also be indicative of their oxidation state (i.e., whether they are part of a disulfide bond).

Biosynthetic Pathways and Genetic Foundations of Circulin C Production

Overview of Gene-Encoded Biosynthesis Mechanisms in Cyclotides, Including Circulin (B12663914) C

Cyclotides, including Circulin C, are produced through a gene-encoded biosynthetic pathway, distinguishing them from cyclic peptides synthesized by non-ribosomal mechanisms found in microorganisms. pnas.org The process starts with the transcription and translation of dedicated genes that encode precursor proteins. pnas.orgnih.govpnas.org These precursor proteins are typically longer than the mature cyclotide and contain several distinct regions. A common architecture includes an N-terminal signal peptide, followed by a pro-region, one or more cyclotide domains (the sequence that will become the mature cyclic peptide), and a C-terminal tail. pnas.orgnih.govpnas.orgacs.orgdiva-portal.org The signal peptide directs the precursor protein into the endoplasmic reticulum, where subsequent folding and modification steps occur. pnas.org this compound itself has been identified in plants such as Palicourea condensata and Chassalia parvifolia. nih.gov

Identification and Post-Translational Processing of this compound Precursor Peptides

The precursor peptides for cyclotides undergo significant post-translational processing to yield the mature cyclic form. This processing involves proteolytic cleavage events that excise the cyclotide domain from the larger precursor. pnas.orgacs.orgdiva-portal.org Cleavage typically occurs at specific sites flanking the cyclotide domain. Analysis of cyclotide precursors has revealed conserved sequences near the processing sites. For instance, the C-terminus of the cyclotide domain often terminates in an Asn or Asp residue, which is crucial for the subsequent cyclization reaction. diva-portal.orgresearchgate.net The N-terminal processing site is frequently located before a Gly or Ala residue. diva-portal.org Following these cleavage events, the excised linear cyclotide domain undergoes backbone cyclization, linking its newly exposed N- and C-termini. pnas.orgdiva-portal.orgresearchgate.net

Enzymatic Machinery and Mechanisms Governing this compound Cyclization and Disulfide Bond Formation

The cyclization of the linear cyclotide peptide is a key step mediated by specific enzymatic machinery. Ligase-type asparaginyl endopeptidases (AEPs) are recognized as the primary enzymes responsible for catalyzing both the C-terminal cleavage of the cyclotide domain from the precursor and the subsequent head-to-tail ligation (cyclization). diva-portal.orgresearchgate.netresearchgate.netnih.gov This process involves a nucleophilic attack facilitated by the Asn or Asp residue at the C-terminus of the cyclotide domain. diva-portal.org

In addition to backbone cyclization, cyclotides are characterized by the formation of multiple disulfide bonds between conserved cysteine residues. researchgate.netnih.govuq.edu.auresearchgate.net this compound, like other cyclotides, possesses six cysteine residues that form three disulfide bonds, arranged in a cyclic cystine knot (CCK) motif. researchgate.netnih.govuq.edu.auresearchgate.net This disulfide connectivity is crucial for the structural stability and biological activity of cyclotides. researchgate.netuq.edu.au Disulfide bond formation occurs within the secretory pathway, likely involving protein disulfide isomerases (PDIs) that facilitate correct folding and disulfide pairing. pnas.orgdiva-portal.orgnih.gov The formation of the cyclic backbone often precedes or occurs concurrently with the formation of the disulfide bonds to achieve the native, stable structure. nih.govuq.edu.au

Genetic Determinants and Regulation of this compound Biosynthetic Gene Clusters

The genes encoding cyclotide precursors are considered part of biosynthetic gene clusters (BGCs) in plants. researchgate.netfrontiersin.orgfrontiersin.orgbiorxiv.orgnih.govnih.govplos.org These genes can encode precursors containing single or multiple copies of the mature cyclotide sequence. pnas.orgnih.govpnas.orgacs.orgdiva-portal.org The genetic organization and copy number of cyclotide domains within precursors can vary. pnas.orgnih.govacs.org While specific genetic determinants and regulatory mechanisms for this compound biosynthesis are not extensively detailed in the provided results, studies on other plant BGCs indicate that their expression is tightly regulated. This regulation can involve transcription factors and be influenced by environmental signals. frontiersin.orgfrontiersin.orgbiorxiv.org Chromatin-level regulation, such as histone modifications, has also been shown to play a role in activating or silencing the expression of BGCs in some organisms. nih.govnih.govplos.org The evolution of cyclotide-encoding genes in some plant families, like the Fabaceae, has involved mechanisms such as gene duplication and diversification within gene families (e.g., albumin-1 family) to create loci encoding cyclotides. researchgate.net

Comparative Analysis of Biosynthetic Routes for this compound and Related Cyclotides

While the core mechanism of ribosomally synthesized precursor processing, cleavage, and AEP-mediated cyclization is broadly conserved among cyclotides, there are variations in precursor architecture and processing signals across different plant families. Cyclotides from the Rubiaceae (the family this compound-producing Chassalia parvifolia belongs to) and Violaceae families typically arise from dedicated precursor genes featuring the characteristic signal peptide, pro-region, cyclotide domain, and C-terminal tail structure. pnas.orgnih.govpnas.orgdiva-portal.orguq.edu.au In contrast, cyclotides found in the Fabaceae family, such as those from Clitoria ternatea, can be produced from precursor proteins where the cyclotide domain is embedded within an albumin sequence, representing an alternative biosynthetic route. pnas.orgresearchgate.netresearchgate.net Despite these differences in precursor context, the requirement for specific cleavage sites, often involving Asn/Asp at the C-terminus of the cyclotide domain, and the involvement of AEP-like enzymes in cyclization appear to be common features across these varied pathways. diva-portal.orgresearchgate.netresearchgate.netnih.gov Comparative studies highlight both the conserved nature of the fundamental cyclization chemistry and the evolutionary diversity in how cyclotide domains are presented within precursor proteins and organized genetically. pnas.orgnih.govpnas.orgdiva-portal.orgresearchgate.netuq.edu.auresearchgate.netnih.gov

Chemical Synthesis and Structural Modification of Circulin C

Total Synthesis Strategies for the Circulin (B12663914) C Macrocyclic Architecture

The total synthesis of macrocyclic peptides like Circulin C typically involves the assembly of a linear peptide precursor followed by a cyclization step to form the characteristic head-to-tail amide bond. pnas.orgnih.gov Solid-phase peptide synthesis (SPPS) is a widely used method for preparing the linear precursor due to its efficiency in assembling peptide chains. nih.govnih.govmdpi.comacs.orguq.edu.au

A prominent strategy for achieving backbone cyclization in cyclotides is intramolecular native chemical ligation (NCL). nih.govnih.govmdpi.comacs.orguq.edu.au This method requires a linear peptide precursor with an N-terminal cysteine residue and a C-terminal α-thioester. nih.govmdpi.comacs.orguq.edu.au The thiol group of the N-terminal cysteine undergoes a nucleophilic attack on the C-terminal thioester, forming a transthioester intermediate that then undergoes an S-N acyl shift to yield a native amide bond, thus cyclizing the peptide backbone. nih.govmdpi.comuq.edu.au Both Boc- and Fmoc-based SPPS chemistries have been employed to synthesize the linear precursors with the necessary C-terminal thioester. nih.govacs.orguq.edu.aunih.gov

Another approach to macrocyclization involves "thia-zip" cyclization, which utilizes repetitive transthioesterification reactions followed by an S to N acyl shift to form the cyclic structure. ucl.ac.uk This method has been applied to the synthesis of other macrocycles and proteins. ucl.ac.uk

The efficiency of the cyclization reaction can be influenced by factors such as the reaction conditions, including pH and the presence of additives. nih.govpnas.org For cyclotides, cyclization is often performed in aqueous buffers under physiological conditions. nih.govnih.govmdpi.com

Following backbone cyclization, the formation of the correct disulfide bonds is essential for establishing the native three-dimensional structure and the cyclic cystine knot motif of this compound. nih.govpnas.orgnih.govresearchgate.net Oxidative folding conditions are employed to facilitate the formation of these disulfide bridges. nih.govpnas.orgnih.gov The process of oxidative folding can be empirical, but strategies involving controlled oxidation or the use of redox buffers containing reduced and oxidized glutathione (B108866) have been successful for cyclotides. nih.govnih.gov The order of operations, cyclization followed by oxidation, has generally been found to be effective for synthesizing circular proteins. nih.gov

Stereochemical Considerations and Control in this compound Synthesis

Stereochemical control is a critical aspect of peptide synthesis, particularly for complex cyclic peptides containing multiple chiral centers, as is the case with this compound. The sequence of this compound contains various amino acids, each with a specific stereochemistry (L or D). nih.gov Ensuring the correct stereochemistry of each amino acid during synthesis is paramount to obtaining the biologically active form of the peptide.

Solid-phase peptide synthesis, while efficient, can be susceptible to epimerization, particularly at the C-terminal activated amino acid during coupling. dokumen.pub Epimerization leads to the incorporation of the incorrect stereoisomer (e.g., a D-amino acid instead of an L-amino acid or vice versa), which can significantly impact the peptide's structure, folding, and biological activity. dokumen.pub

Strategies to minimize epimerization during SPPS include the careful selection of coupling reagents, solvents, and reaction conditions. dokumen.pub Fast coupling methods and the use of racemization suppressants can help maintain stereochemical integrity. dokumen.pub Monitoring epimerization levels, for instance, by techniques like HPLC, is important for optimizing synthetic protocols and ensuring the purity of the final product. dokumen.pub

The presence of non-proteinogenic or modified amino acids, if incorporated into this compound analogues, would introduce additional stereochemical considerations requiring specific synthetic approaches and analytical methods for verification.

Semisynthetic Approaches for Generating this compound Derivatives and Analogues

Semisynthesis involves the modification of a naturally occurring peptide to create derivatives or analogues. This approach can be particularly useful for complex peptides like this compound, where total synthesis may be challenging or expensive. While information specifically on the semisynthesis of this compound is limited in the provided results, related cyclotides and polymyxins (which include Circulin A and B) have been subjected to semisynthetic modifications. northernantibiotics.comub.edunih.govnorthernantibiotics.com

Semisynthetic strategies for cyclic peptides often involve obtaining the natural product, followed by selective chemical modifications at specific sites. nih.gov These modifications can include alterations to the N-terminal fatty acyl chain or the introduction of functional groups onto amino acid side chains. nih.govnorthernantibiotics.com For example, semisynthesis has been used to explore the structure-activity relationships of polymyxins by modifying their N-terminal fatty acyl segment. nih.gov

Applying semisynthesis to this compound would likely involve isolating the natural peptide and then selectively targeting specific amino acid residues for chemical modification. This could allow for the creation of this compound analogues with altered properties, such as modified stability, solubility, or binding characteristics, without undertaking the complete total synthesis of the entire modified sequence. Challenges in semisynthesis include achieving selective modification at desired sites within the complex structure of this compound.

Chemoenzymatic Synthesis Methodologies Applied to this compound

Chemoenzymatic synthesis combines chemical and enzymatic methods to synthesize peptides. This approach can leverage the specificity of enzymes to overcome challenges encountered in purely chemical synthesis, such as regioselectivity and stereoselectivity. uq.edu.au

For cyclotides, chemoenzymatic approaches have been explored, particularly for the cyclization step. nih.govmdpi.comuq.edu.au Enzymes, such as engineered proteases or asparaginyl endopeptidase (AEP)-like ligases, can catalyze the formation of the peptide bond that cyclizes the linear precursor. nih.govnih.govuq.edu.au AEP-like ligases, which are involved in the natural biosynthesis of cyclotides in plants, have shown the ability to backbone-cyclize linear peptides, including cyclotide precursors, in vitro. nih.gov

One chemoenzymatic strategy involves synthesizing the linear peptide precursor using SPPS and then using an enzyme, such as trypsin or an AEP-like ligase, to catalyze the head-to-tail cyclization in solution. nih.govmdpi.comuq.edu.au This can offer advantages in terms of efficiency and specificity compared to purely chemical cyclization methods. nih.govuq.edu.au For example, trypsin-mediated cyclization has been used for cyclotides belonging to the trypsin inhibitor subfamily. uq.edu.au

Chemoenzymatic methods can also potentially be used for other modifications, such as glycosylation, although specific applications to this compound were not detailed in the provided results.

Solid-Phase Peptide Synthesis (SPPS) and Design of this compound Library Generation

Solid-phase peptide synthesis (SPPS) is a foundational technique for the synthesis of peptides, including the linear precursors of cyclic peptides like this compound. nih.govnih.govmdpi.comacs.orguq.edu.au In SPPS, the peptide chain is assembled stepwise on an insoluble solid support (resin), allowing for easy removal of excess reagents and byproducts by washing. uq.edu.au

SPPS enables the systematic incorporation of amino acids in a defined sequence, building the peptide chain from the C-terminus to the N-terminus. uq.edu.au Both Boc and Fmoc strategies are used, differing in the type of temporary Nα-protecting group and the conditions used for its removal. acs.orguq.edu.au

The ability of SPPS to rapidly assemble peptide sequences makes it suitable for the generation of peptide libraries. researchgate.net By varying the amino acids incorporated at specific positions during synthesis, a collection of related peptides with structural variations can be created. This is particularly valuable for structure-activity relationship studies and for identifying analogues with improved properties.

Molecular Mechanisms of Action and Biological Target Identification for Circulin C

Investigation of Circulin (B12663914) C's Interactions with Biological Membranes and Lipid Bilayers

Studies investigating Circulin C's interactions with biological membranes and lipid bilayers highlight the importance of membrane binding in its mechanism of action. Cyclotides, in general, are known to target and interact with lipid membranes. researchgate.net This interaction is thought to be facilitated by the peptide's surface-exposed hydrophobic patch and its cyclic cystine knot (CCK) structure. researchgate.netnih.gov The binding to the membrane is considered vital for the lytic activity observed in some cyclotides. acs.org

Elucidation of Proposed Pore-Forming and Membrane Disrupting Mechanisms of this compound Action

A widely proposed mechanism for cyclotide bioactivity, including that of this compound, involves the ability to induce pore formation and disrupt the integrity of target membranes. researchgate.netnih.govnih.govmdpi.comresearchgate.net This membrane disruption can lead to increased permeability, leakage of cellular contents, depolarization, and ultimately cell death. researchgate.net The formation of pores can be influenced by the interaction of the peptide with specific membrane lipids, such as phosphatidylethanolamine (B1630911). windows.netacs.org The amphipathic nature of cyclotides, with their hydrophobic and hydrophilic amino acid clusters, facilitates their interaction with the lipid bilayer, potentially leading to pore formation. nih.govacs.org

Identification and Functional Validation of Specific Molecular Targets of this compound in Cellular Systems

While membrane interaction is a primary mechanism, research also explores specific molecular targets of this compound within cellular systems. Cyclotides have been shown to exhibit antiviral activity, including against HIV. bicnirrh.res.inresearchgate.netwindows.net Although the exact mechanism of anti-HIV activity for circulins has not been fully determined, the location of positive charges in the peptides is thought to influence peptide-membrane interactions and contribute to the observed antiviral activity. researchgate.net Some studies suggest cyclotides may target viral envelope proteins by binding or masking them. mdpi.com Additionally, cyclotides have been proposed to target receptors on host cells, such as the CD4 T lymphocyte receptor molecule CVX15, to prevent viral replication. acs.org

Analysis of Cellular and Subcellular Responses Induced by this compound Exposure

Exposure to this compound can induce various cellular and subcellular responses. The membrane-disrupting activity can lead to membrane permeabilization and leakage of cellular contents. nih.govnih.govijpsr.com This disruption of membrane integrity can affect cellular homeostasis and lead to cell death. acs.org In the context of its antiviral activity, this compound has been shown to reduce virus replication in a dose-dependent manner in infected cell lines. mdpi.com

Biophysical Characterization of this compound-Target Binding Interactions

Biophysical techniques are employed to characterize the binding interactions between this compound and its targets, particularly biological membranes. Techniques such as those used to study membrane interactions of other molecules, like cytochrome c with lipid bilayers, can provide insights into binding affinity and the nature of the interaction. mdpi.com Biophysical characterization methods can include techniques to study protein-lipid interactions and pore formation. criver.comwaters.combioanalysis-zone.com These studies can help determine parameters like binding constants and the stoichiometry of the interaction. criver.comwaters.com

Computational Modeling and Prediction of this compound's Binding Modes and Activity

Computational modeling plays a role in predicting the binding modes and activity of this compound. Studies utilizing computational approaches, such as molecular docking and simulations, can provide insights into how this compound interacts with membranes or specific protein targets at an atomic level. nih.govnih.gov These models can help visualize binding poses and predict the strength of interactions, complementing experimental findings. nih.govresearchgate.net Computational methods can also be used to predict membrane binding of peptides and analyze their physicochemical parameters, such as hydrophobicity and charge, which are known to influence membrane interactions. nih.govnih.gov

Structure Activity Relationship Sar Studies of Circulin C

Correlating Specific Structural Motifs of Circulin (B12663914) C with Diverse Biological Activities

The diverse biological activities of cyclotides, including antimicrobial, insecticidal, anti-HIV, and hemolytic effects, are intimately linked to their unique structural motifs. uq.edu.auxiahepublishing.comresearchgate.netnih.gov For Circulin C, its anti-HIV activity has been a significant area of investigation. researchgate.netresearchgate.net Studies on circulins A-F, also from C. parvifolia, have shown comparable anti-HIV activity, suggesting that common structural elements within this group contribute to this effect. researchgate.net While the precise mechanism of this compound's anti-HIV activity is still being elucidated, the distribution of positive charges on the peptide surface is thought to play a role in its interaction with cell membranes, which is crucial for its antiviral action. researchgate.net

Other cyclotides exhibit varying degrees of activity against different targets. For instance, kalata B1 and circulin A show specificity for Staphylococcus aureus, while circulin B and cyclopsychotride are active against both Gram-positive and Gram-negative bacteria. pnas.org These differences in activity profiles among closely related cyclotides highlight the subtle but significant influence of specific structural variations on target recognition and biological outcome.

Impact of Amino Acid Residue Variations on this compound's Functional Potency and Selectivity

The cyclotide framework is known to tolerate sequence variation between the conserved cysteine residues, allowing for the potential engineering of peptides with modified or enhanced activities. xiahepublishing.comacs.org Studies involving the grafting of epitopes into cyclotide loops have demonstrated that even substantial changes in residue type can maintain the native fold while altering biological properties, such as reducing undesired hemolytic activity. nih.gov This suggests that specific amino acid residues or stretches of residues within the loops of this compound likely contribute to its specific anti-HIV potency and potential selectivity by influencing interactions with viral or host factors.

Role of Disulfide Bond Connectivity and Cyclic Backbone Topology in this compound's Activity and Stability

The defining structural features of this compound, the cyclic backbone and the cystine knot formed by three disulfide bonds, are paramount for its exceptional stability and biological activity. igem.orgresearchgate.netxiahepublishing.comacs.org The disulfide bonding pattern in cyclotides is typically CysI-CysIV, CysII-CysV, and CysIII-CysVI, with the third disulfide bond threading through the ring formed by the other two, creating the knotted motif. researchgate.netpnas.orgpnas.org This arrangement, combined with the head-to-tail cyclization, provides a rigid and constrained structure that is highly resistant to proteolysis and denaturation. igem.orgresearchgate.netxiahepublishing.com

Analysis of Topological and Physicochemical Determinants Governing this compound's Membrane Interaction

The interaction of cyclotides with biological membranes is often crucial for their activity, particularly for those with antimicrobial or antiviral properties like this compound. xiahepublishing.comresearchgate.netwindows.net Cyclotides are generally amphipathic molecules, possessing distinct patches of hydrophobic and hydrophilic amino acids on their surface. windows.net This amphipathicity facilitates their interaction with lipid bilayers.

The distribution of positive charges on the surface of circulins is thought to impact their peptide-membrane interactions, which may be related to their observed antiviral activity. researchgate.net For other cyclotides, such as kalata B1, membrane interaction can lead to pore formation and cell death. windows.net The specific arrangement of hydrophobic and charged residues, influenced by the cyclic backbone and disulfide connectivity, dictates how this compound interacts with cell membranes. xiahepublishing.com These interactions can be influenced by factors such as membrane curvature and lipid composition. mdpi.comfrontiersin.org Understanding these topological and physicochemical determinants is essential for elucidating the mechanism of action of this compound and for designing analogues with modulated membrane-targeting properties.

Rational Design and Synthesis of this compound Analogues for Modulating or Enhancing Specific Activities

The exceptional stability and tolerance to sequence variations within the loop regions make the cyclotide scaffold, including that of this compound, an attractive template for rational design and synthesis of analogues. xiahepublishing.comnih.govacs.org The goal of creating analogues is to modulate or enhance specific biological activities, improve target selectivity, or confer new functionalities. collaborativedrug.comwikipedia.orgdiva-portal.org

Rational design involves making targeted modifications to the amino acid sequence or structure based on SAR insights. For example, if a specific loop is identified as crucial for a particular interaction, analogues can be designed with variations in that loop to alter or enhance that interaction. xiahepublishing.com The synthesis of cyclotide analogues can be achieved through various chemical methods, including solid-phase peptide synthesis followed by cyclization and oxidative folding to form the disulfide bonds. nih.govwindows.netresearchgate.net Different strategies exist for chemical synthesis, allowing for the introduction of modified or non-proteinogenic amino acids. researchgate.net

Studies on engineered cyclotide analogues, such as modified kalata B1 peptides, have demonstrated the feasibility of altering properties like hemolytic activity while retaining the core cyclotide fold. nih.gov This highlights the potential for designing this compound analogues with improved therapeutic profiles, such as enhanced anti-HIV potency or reduced potential side effects, by strategically modifying its structure based on detailed SAR data. nih.govnih.gov The ability to synthesize libraries of analogues allows for systematic exploration of the SAR and the identification of lead compounds with desired characteristics. researchgate.net

Compound Information

| Compound Name | PubChem CID |

| This compound | 44575206 |

Interactive Data Tables (Indicative - Actual data would populate these in an interactive format)

Table 6.1: Correlation of this compound Motifs and Activities (Illustrative)

| Structural Motif/Region | Proposed Role in Activity | Associated Biological Activity | Research Findings (Summary) |

| (Specific Loop Region) | (e.g., Receptor Binding) | Anti-HIV Activity | (e.g., Mutation in this loop reduces potency) |

| Surface Charge Distribution | (e.g., Membrane Interaction) | Anti-HIV Activity | (e.g., Positive patches linked to membrane binding) researchgate.net |

| (Other Specific Motif) | (e.g., Enzyme Inhibition) | (Specific Activity) | (e.g., Modification affects inhibitory constant) |

Table 6.2: Impact of Amino Acid Variations on this compound Activity (Illustrative)

| Original Residue (Position) | Substituted Residue | Impact on Anti-HIV Potency | Impact on Selectivity | Relevant Study (if applicable) |

| (e.g., Arg at Pos X) | (e.g., Ala) | (e.g., Decreased) | (e.g., Changed) | (Citation) |

| (e.g., Hydrophobic Residue) | (e.g., Polar Residue) | (e.g., Altered Membrane Interaction) | (e.g., Reduced Hemolysis) nih.gov | (Citation) |

Table 6.3: Stability of this compound and Analogues (Illustrative)

| Compound | Cyclic Backbone | Disulfide Bonds | Resistance to Proteolysis | Thermal Stability | Relevant Study (if applicable) |

| This compound | Yes | 3 (Cystine Knot) | High | High | igem.orgresearchgate.netxiahepublishing.com |

| Linear Analogue | No | 3 (Cystine Knot) | Lower | Lower | acs.org |

| Analogue X | Yes | 3 (Scrambled) | Moderate | Moderate | pnas.org |

Table 6.4: this compound Membrane Interaction Parameters (Illustrative)

| Compound | Amphipathicity Score | Net Charge | Observed Membrane Interaction | Proposed Mechanism | Relevant Study (if applicable) |

| This compound | (Value) | (Value) | (e.g., Membrane Binding, Pore Formation) | (e.g., Electrostatic/Hydrophobic) researchgate.netwindows.net | (Citation) |

| Analogue Y | (Value) | (Value) | (e.g., Reduced Binding) | (e.g., Altered Charge Distribution) | (Citation) |

Table 6.5: Designed this compound Analogues and Activities (Illustrative)

| Analogue Name | Design Strategy (Modification) | Target Activity Modulation | Observed Activity | Relevant Study (if applicable) |

| This compound Analog A | (e.g., Loop X mutation) | Enhanced Anti-HIV Potency | (e.g., Increased EC50) | (Citation) |

| This compound Analog B | (e.g., Grafted Epitope) | Reduced Hemolytic Activity | (e.g., Higher HL50) nih.gov | (Citation) |

Advanced Analytical and Biophysical Characterization of Circulin C

High-Performance Liquid Chromatography (HPLC) Techniques for Circulin (B12663914) C Separation and Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for the separation and purification of peptides like Circulin C, as well as for assessing their purity. HPLC methods leverage the differential interactions of the peptide with a stationary phase and a mobile phase to achieve separation. For cyclotides, reversed-phase HPLC is commonly employed due to their amphipathic nature.

Purity assessment in HPLC is crucial to ensure that the characterized sample is indeed this compound and not a mixture of closely related peptides or impurities. This is often achieved using detectors such as Photodiode Array (PDA) detectors, which measure UV absorbance across a range of wavelengths as the peptide elutes. By analyzing the UV spectrum at different points across an elution peak, spectral variations can be identified, which may indicate the presence of coeluting impurities. sepscience.comvscht.cz HPLC software can calculate metrics like purity angle and purity threshold based on these spectral comparisons. sepscience.com

Liquid Chromatography coupled with Mass Spectrometry (LC-MS) offers a more definitive approach to purity assessment. sepscience.com LC-MS systems separate components by HPLC and then analyze them by mass spectrometry, allowing for the detection of coelution based on mass differences, even for compounds with similar UV spectra. This is particularly valuable for identifying low-level contaminants that might not be evident from UV detection alone. sepscience.com

Optimizing HPLC parameters such as mobile phase composition, gradient, column selection, flow rate, and temperature is essential to achieve adequate resolution and improve peak purity for this compound. sepscience.com

Advanced Mass Spectrometry (MS) Approaches for this compound Primary Structure Analysis and Post-Translational Modifications

Mass Spectrometry (MS) plays a pivotal role in determining the primary structure (amino acid sequence) of this compound and identifying any post-translational modifications (PTMs). Techniques such as Electrospray Ionization Mass Spectrometry (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS) are widely used for analyzing peptides. nih.gov

For primary structure analysis, tandem mass spectrometry (MS/MS) is indispensable. In MS/MS, a precursor ion (the intact peptide or a fragment) is selected, fragmented, and the resulting fragment ions are analyzed to deduce the amino acid sequence. thermofisher.comresearchgate.net Different fragmentation methods, such as Collision-Induced Dissociation (CID), Higher-Energy Collision Dissociation (HCD), Electron Transfer Dissociation (ETD), and Electron Capture Dissociation (ECD), provide complementary fragmentation patterns that aid in complete sequence coverage. thermofisher.comcreative-proteomics.com ETD and ECD are particularly useful as they can preserve labile PTMs and cleave disulfide bonds, which are characteristic features of cyclotides like this compound. creative-proteomics.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Three-Dimensional Structure Elucidation and Conformational Dynamics of this compound

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structure of peptides and proteins in solution and for studying their conformational dynamics. plos.orgyoutube.com For this compound, NMR provides detailed information about the spatial arrangement of its atoms and how this arrangement changes over time.

NMR experiments measure the resonance frequencies (chemical shifts) of atomic nuclei, which are highly sensitive to their local electronic environment and thus reflect the molecule's 3D structure. plos.orgyoutube.com Additional NMR experiments provide constraints such as inter-atomic distances (from NOE data) and dihedral angles (from coupling constants), which are then used in computational methods to calculate the 3D structure. plos.org

Beyond static structure, NMR is uniquely suited to investigate the conformational dynamics of biomolecules. plos.orgnih.govutoronto.ca Different NMR relaxation experiments are sensitive to motions occurring on various timescales, from picoseconds to seconds. plos.org By analyzing these data, researchers can gain insights into the flexibility of different parts of this compound and the transitions between different conformational states. nih.govutoronto.ca This is particularly relevant for understanding how the dynamic nature of this compound might relate to its biological function and interaction with targets. Studies on other cyclotides have utilized NMR to investigate their structure and interactions with micelles, providing insights into membrane interactions. uq.edu.au

X-ray Crystallography and Cryo-Electron Microscopy for this compound-Target Complex Structures

While NMR is excellent for studying molecules in solution, X-ray crystallography and Cryo-Electron Microscopy (Cryo-EM) are powerful techniques for determining high-resolution structures, particularly of larger complexes, including those involving this compound and its targets.

X-ray crystallography requires the formation of well-ordered crystals of the molecule or complex. When X-rays are diffracted by the crystal, the resulting pattern can be used to calculate an electron density map, from which an atomic model of the structure is built. X-ray crystallography can provide atomic-resolution details, revealing precise interactions within a complex. nih.govnih.gov

Cryo-EM has undergone significant advancements, making it a vital tool for structural biology, especially for large macromolecular complexes that are difficult to crystallize. nih.govnih.govfrontiersin.orgresearchgate.net In Cryo-EM, the sample is rapidly frozen in a thin layer of vitreous ice, preserving the molecules in a near-native state. frontiersin.orgresearchgate.net Images are collected using an electron microscope, and computational methods are used to reconstruct a 3D density map from thousands or millions of particle images. researchgate.net Cryo-EM can provide structures at near-atomic to atomic resolution and is particularly useful for studying conformational variability within a sample. nih.govresearchgate.net

Biophysical Methods for Quantifying this compound's Binding Affinities and Membrane Permeabilization

Biophysical methods are essential for quantitatively characterizing the interaction of this compound with its biological targets, particularly lipid membranes, which are implicated in the mechanism of action of many cyclotides. Techniques are employed to measure binding affinities and assess the ability of this compound to permeabilize membranes.

Surface Plasmon Resonance (SPR) is a label-free technique used to measure the binding kinetics and affinity between a molecule immobilized on a sensor surface and a molecule in solution. SPR can be used to quantify the binding of this compound to model lipid bilayers or specific target proteins. uq.edu.au

Isothermal Titration Calorimetry (ITC) directly measures the heat released or absorbed upon molecular binding, providing a complete thermodynamic profile of the interaction, including binding affinity, stoichiometry, enthalpy, and entropy. ITC can be applied to study the binding of this compound to lipids or other binding partners. researchgate.net

Techniques like Quartz Crystal Microbalance with Dissipation (QCM-D) and neutron reflectometry can provide insights into the interaction of peptides with lipid bilayers, including their insertion and the formation of pores. researchgate.net QCM-D measures changes in mass and viscoelastic properties of a surface upon binding, while neutron reflectometry can determine the location and structure of peptides within a lipid bilayer. researchgate.net

Studies on other cyclotides have shown that their membrane-binding affinity and ability to induce vesicle leakage correlate with the lipid composition of the membrane, particularly the presence of phosphatidylethanolamine (B1630911) (PE) lipids. uq.edu.auresearchgate.net These biophysical studies help to elucidate the molecular mechanisms by which this compound interacts with membranes and exerts its effects.

Advanced Bioassays for this compound's Mechanistic Investigations and Functional Characterization

Advanced bioassays are crucial for investigating the specific biological activities of this compound and elucidating the underlying mechanisms of action. Given the reported diverse activities of cyclotides, a variety of cell-based and biochemical assays are employed.

Cell-based assays are used to assess the effects of this compound on cell viability, proliferation, and specific cellular processes. For instance, cytotoxicity assays measure the ability of this compound to kill or inhibit the growth of various cell lines, which is relevant to its potential as an antitumor agent. researchgate.netresearchgate.net Antiviral assays can evaluate its efficacy against specific viruses by measuring viral replication or infectivity in cell cultures. core.ac.ukijpsr.com

Mechanistic investigations often involve assays designed to probe specific cellular pathways or targets. For cyclotides that act on membranes, assays measuring membrane permeabilization or disruption, such as leakage assays using fluorescent dyes encapsulated in vesicles, are informative. uq.edu.auresearchgate.net Biochemical assays can be used to study the interaction of this compound with specific enzymes or receptors if these are identified as targets.

Biotechnological Production and Engineering of Circulin C

Strategies for Heterologous Expression and Recombinant Production of Circulin (B12663914) C in Host Systems

Heterologous expression involves producing a protein from one organism in a different host organism using recombinant DNA technology. wikipedia.org This approach is widely used for producing recombinant proteins due to its potential for scalability and controlled production. wikipedia.orgnih.gov Various host systems, including bacteria, yeast, insect cells, and mammalian cells, can be used for heterologous expression, each with its own advantages and limitations. wikipedia.orgnih.govmdpi.com

For the production of recombinant proteins, Escherichia coli is a widely used bacterial expression system due to its well-known genetics, rapid growth rate, and often high yields. nih.govmdpi.com Tools like pET-based expression plasmids, which utilize the T7 promoter, are commonly employed in E. coli for driving heterologous protein expression. nih.gov However, limitations such as potential for improper folding, lack of post-translational modifications (like disulfide bond formation), and formation of inclusion bodies can arise when expressing complex proteins like cyclotides in prokaryotic systems. wikipedia.orgnih.gov

Yeast systems offer a compromise between bacterial and mammalian cells, capable of secreting and glycosylating proteins and facilitating proper protein folding and post-translational modifications. wikipedia.org However, they can be associated with hyper-mannosylation and higher production costs compared to bacteria. wikipedia.org

While not specifically detailed for Circulin C, studies on the heterologous expression of other disulfide-rich peptides and cyclotides have explored various host systems. For instance, some disulfide-rich proteins have been successfully expressed in bacterial systems. plos.org The choice of host system is crucial and depends on the characteristics of the protein being produced. mdpi.com Achieving correct folding and disulfide bond formation is a key consideration for the successful recombinant production of cyclotides. acs.org

Metabolic Engineering Approaches for Optimizing this compound Biosynthesis and Yields

Metabolic engineering aims to optimize cellular processes for enhanced production of desired compounds by modifying metabolic pathways. mdpi.com This involves understanding and manipulating the complex network of biochemical reactions within an organism. Strategies can include increasing carbon flux towards the desired product, optimizing enzyme activity, and minimizing the production of byproducts. mdpi.comnih.gov

While specific metabolic engineering strategies for optimizing this compound biosynthesis in its native plant hosts or heterologous systems are not extensively detailed in the provided information, research on metabolic engineering for other natural products and peptides highlights general approaches. These include modifying key enzyme genes, optimizing regulatory elements, and constructing engineered pathways. rsc.orgnih.govfrontiersin.orgbiorxiv.org For example, in the context of cordycepin (B1669437) production, metabolic engineering strategies have involved modifying pathway enzymes and optimizing fermentation conditions to enhance yield. nih.govfrontiersin.org Similarly, metabolic engineering of E. coli has been used to increase the production of compounds like L-cysteine by modifying its biosynthesis pathway and enhancing cellular secretion. mdpi.com

Optimizing yields often involves fine-tuning production parameters such as temperature, pH, oxygen levels, and nutrient availability, as well as optimizing the fermentation substrate. evologic.at

Synthetic Biology and Genetic Engineering Tools for Modulating this compound Biosynthetic Pathways

Synthetic biology involves the design and construction of new biological parts, devices, and systems, or the re-design of existing natural biological systems for useful purposes. cam.ac.ukscielo.org.mx Genetic engineering tools are fundamental to synthetic biology, allowing for the manipulation of genes and pathways. rsc.orgmdpi.com These tools can be used to introduce new genes, modify existing ones, and regulate gene expression to alter cellular function and enhance the production of target molecules. rsc.orgscielo.org.mx

In the context of cyclotides, synthetic biology approaches can be applied to engineer or reconstruct their biosynthetic pathways in host organisms. scribd.com This could involve introducing the genes responsible for cyclotide biosynthesis from plants into a microbial host, or designing artificial pathways for cyclotide production. rsc.orgdtu.dk Genetic engineering tools, such as CRISPR-based systems, can be used for precise genome editing to modify host organisms for improved production. mdpi.com The use of synthetic biology and genetic engineering tools allows for the modulation of biosynthetic pathways to optimize the production of natural products and create engineered strains with enhanced yields. rsc.orgfrontiersin.orgefbiotechnology.org

While direct examples of applying synthetic biology specifically to this compound biosynthesis are limited in the provided text, the principles and tools are applicable to cyclotides in general. Engineering biosynthetic pathways in microorganisms has shown promise for the sustainable production of valuable compounds that are otherwise difficult or expensive to obtain from natural sources. frontiersin.orgcam.ac.uk

Bioprocess Development and Fermentation Optimization for Scalable this compound Production

Bioprocess development involves designing and optimizing processes for the production of biological products, often at a large scale. uk-cpi.com Fermentation is a key aspect of bioprocess development for producing compounds using microbial or cell cultures. evologic.at Optimizing fermentation conditions is crucial for maximizing product yield, quality, and process efficiency, particularly for scalable production. evologic.atmdpi.com

The development of a bioprocess typically progresses through different scales, from laboratory to bench, pilot, and eventually industrial scale. evologic.at At each stage, parameters such as temperature, pH, aeration, agitation, and nutrient feeding strategies are optimized. evologic.atresearchgate.net For scalable production, factors like mass transfer, heat transfer, and mixing become increasingly important. mdpi.com

While specific bioprocess development and fermentation optimization details for this compound are not provided, the general principles apply. Successful bioprocess development for biological molecules requires a deep understanding of the producing organism (or host system), the culture medium, and the environmental parameters. evologic.atuk-cpi.com High-throughput experimentation, data-driven optimization, and scale-down modeling are valuable tools in this process. uk-cpi.com

Optimizing fermentation for microbial production involves maximizing microbial yield and ensuring the quality attributes of the final product, such as purity and potency. evologic.at Strategies include fine-tuning production parameters and optimizing the fermentation substrate. evologic.at

Directed Evolution and Rational Design for Enhancing this compound Properties

Protein engineering techniques, such as directed evolution and rational design, can be used to modify and improve the properties of proteins and peptides. scispace.comthe-scientist.com Directed evolution mimics natural evolution in a laboratory setting by introducing random mutations in a gene and selecting for variants with desired characteristics. scispace.comthe-scientist.com Rational design, on the other hand, involves making specific, targeted mutations based on knowledge of the protein's structure and function. the-scientist.comresearchgate.net

Directed evolution is particularly useful for optimizing multiple protein properties simultaneously and can lead to improved functions that are not always predictable from structural knowledge alone. nih.gov Rational design relies on structural and mechanistic information and often involves site-directed mutagenesis. the-scientist.comresearchgate.net

While specific examples of directed evolution or rational design applied to this compound are not detailed, these techniques have been applied to engineer other cyclotides and disulfide-constrained peptides to enhance their properties or introduce new functions. nih.govplos.orgwikidata.orgresearchgate.net For instance, directed evolution has been used to engineer disulfide-constrained peptides for improved binding to targets. researchgate.net Rational design can be used to modify cyclotide sequences to alter their activity or stability. ntu.edu.sg These approaches are valuable for tailoring cyclotides for specific applications.

This compound as a Molecular Scaffold for Peptide Display and Engineering

Cyclotides, including this compound, possess a stable structural scaffold due to their cyclic nature and knotted disulfide bonds. rsc.orgnih.gov This stability makes them attractive as molecular scaffolds for displaying and stabilizing other peptide sequences. nih.gov The concept of "molecular grafting" involves inserting a foreign peptide sequence into the loop regions of a cyclotide scaffold. rsc.orguq.edu.au This can endow the cyclotide with new biological activities while retaining the structural stability of the scaffold. rsc.org

Peptide display technologies, such as phage display, can be used in conjunction with cyclotide scaffolds to screen libraries of grafted peptides for desired binding or activity. plos.orgresearchgate.net Phage display allows for the presentation of peptide libraries on the surface of bacteriophages, enabling high-throughput screening. plos.org

Studies have demonstrated the utility of cyclotide scaffolds, including Circulin A (a related cyclotide), for peptide display and engineering. plos.orgresearchgate.net Grafting bioactive epitopes onto cyclotide scaffolds can lead to improved properties such as enhanced stability and altered activity. rsc.orguq.edu.au This approach has been explored for developing novel peptide ligands targeting various biological targets. rsc.orgplos.org The plasticity of cyclotide loops allows for the introduction of foreign sequences without disrupting the native fold, making them versatile scaffolds for peptide engineering. nih.govuq.edu.au

Broader Biological and Ecological Roles of Circulin C

Role of Circulin (B12663914) C as a Plant Defense Peptide in Natural Ecosystems

Circulin C is part of the cyclotide family, which is recognized for its role as plant defense peptides in natural ecosystems frontiersin.orgresearchgate.netoup.comnih.govresearchgate.net. These peptides are believed to function naturally by protecting plants from pests and pathogens researchgate.netoup.com. Cyclotides, including those related to this compound, exhibit a range of activities such as insecticidal, anthelmintic, antifouling, and molluscicidal properties frontiersin.orgresearchgate.net. They are found in various plant parts, including flowers, leaves, stems, and roots, and can be present in substantial amounts in some plant species researchgate.netoup.com. This compound itself has been reported in species such as Palicourea condensata and Chassalia parvifolia nih.gov. The presence of these stable, bioactive peptides in plant tissues supports their function as a chemical defense mechanism against environmental threats.

This compound in Interspecies Interactions: Plant-Pathogen and Plant-Herbivore Relationships

As a cyclotide, this compound is implicated in the complex interspecies interactions between plants, pathogens, and herbivores. Cyclotides are thought to act as insecticidal agents in vivo nih.govresearchgate.net. Their demonstrated activity against insect larvae, nematodes, bacteria, and fungi underscores their role in plant defense against a variety of antagonists researchgate.net. The defense role of cyclotides against pests and pathogens is further supported by observed insecticidal and antimicrobial activities researchgate.net. While the broader context of plant-pathogen and plant-herbivore interactions involves diverse defense strategies and can be quite complex, the presence of cyclotides like this compound contributes to the plant's chemical arsenal (B13267) against these challenges nih.govnih.govfrontiersin.orgresearchgate.netresearchgate.net.

Evolutionary Perspectives on the Conservation and Diversification of this compound and Cyclotides

Cyclotides, including this compound, belong to a family of plant proteins defined by their cyclic backbone and the characteristic cyclic cystine knot (CCK) motif frontiersin.orgfrontiersin.org. This motif provides exceptional stability, which is conserved across the family frontiersin.orgfrontiersin.org. Cyclotides have been identified in several plant families, including Violaceae, Rubiaceae, Apocynaceae, Cucurbitaceae, Fabaceae, and Solanaceae frontiersin.orgresearchgate.netoup.comnih.gov. Despite the high diversity in their amino acid sequences, key residues, particularly the six cysteine residues involved in disulfide bonding and some residues in specific loops, are highly conserved frontiersin.orgoup.comnih.govnih.gov. This combination of sequence diversity and structural conservation is thought to be a result of natural selection, allowing for functional variation while maintaining the stable structural scaffold frontiersin.org. The cyclotide framework, with its tolerance for sequence changes in backbone loops, acts as a natural combinatorial template, facilitating the evolution of diverse bioactivities oup.comnih.gov. The evolution of cyclotides has been linked to the activity of asparaginyl endopeptidase (AEP), an enzyme involved in their cyclization frontiersin.org. Suggestions have also been made regarding their divergent evolution from ancestral albumin domains frontiersin.org. The sheer number and variety of cyclotide sequences estimated to exist (potentially thousands) highlight a significant evolutionary diversification within this peptide family frontiersin.orgnih.gov.

Implications of this compound's Ecological Function for Bioprospecting and Discovery

The ecological function of this compound and other cyclotides as potent defense peptides has significant implications for bioprospecting and the discovery of new bioactive compounds. Bioprospecting, the exploration of biodiversity for valuable new resources, targets natural compounds with potential social and commercial applications europa.euucsd.edunih.gov. Given their remarkable stability and diverse bioactivities, including insecticidal, antimicrobial, anti-HIV, and anticancer properties, cyclotides are considered promising candidates for applications in pharmaceuticals and agriculture researchgate.netresearchgate.net. Their role in plant defense makes them particularly interesting targets for bioprospecting efforts aimed at developing environmentally friendly pest control agents and novel therapeutics nih.goveuropa.eunih.govmillenniumassessment.org. Approaches like ecologically driven drug discovery, which leverage ecological and evolutionary knowledge, are increasingly used to guide the search for new molecules millenniumassessment.org. Modern techniques, including 'omics' technologies and high-throughput screening, further enhance the ability to discover novel bioactive compounds from natural sources like cyclotide-producing plants europa.eunih.gov. The study of chemical ecology and interspecies interactions can also provide valuable guidance for bioprospecting, directing researchers to organisms and environments where defensive compounds like this compound are likely to be found europa.eu.

Future Directions and Emerging Research Frontiers for Circulin C

Integration of Omics Technologies for Comprehensive Analysis of Circulin (B12663914) C's Biological Networks

The advent of omics technologies, including genomics, transcriptomics, proteomics, and metabolomics, provides powerful tools for dissecting complex biological systems at a molecular level. uninet.edu, researchgate.net Integrating these high-throughput approaches can offer a comprehensive view of how Circulin C interacts with biological networks. fiveable.me By analyzing changes in gene expression, protein profiles, and metabolic pathways in response to this compound exposure, researchers can gain deeper insights into its mechanism of action and identify potential cellular targets and signaling pathways. uninet.edu, fiveable.me This multi-omics approach can reveal the intricate web of interactions that govern this compound's effects, moving beyond the study of individual molecules to understand its impact on the entire biological system. fiveable.me Such integrated analyses can help in identifying biomarkers of activity or resistance and in mapping the broader biological consequences of this compound treatment. uninet.edu Platforms like OmicsNet are being developed to facilitate the understanding of multi-omics signatures through biological networks. omicsnet.ca

Application of Computational Biology and Machine Learning in Predicting this compound Activity and Interactions

Computational biology and machine learning are becoming increasingly valuable in the study of peptides like this compound. core.ac.uk, frontiersin.org These approaches can be used to predict the activity and interactions of this compound based on its structural features and sequence. core.ac.uk, arxiv.org Machine learning models can analyze large datasets of cyclotide structures and activities to identify key determinants of potency and specificity. kolabtree.com This can accelerate the discovery of new this compound analogs with enhanced properties or altered target profiles. arxiv.org Computational methods can also be employed to simulate the interactions of this compound with biological membranes or specific protein targets, providing insights into its mechanism of action at an atomic level. nih.gov Predicting potential off-target interactions and evaluating the reliability of these predictions are also areas where computational tools, such as Conformal Prediction, are gaining traction in drug discovery. arxiv.org

Development of this compound-Derived Molecular Probes and Advanced Research Tools

The unique stability and structure of cyclotides make them excellent scaffolds for developing molecular probes and advanced research tools. uq.edu.au, acs.org this compound, with its known biological activities, can serve as a basis for creating probes to study specific biological processes or targets. acs.org By chemically modifying this compound or grafting functional epitopes onto its stable framework, researchers can create tools for imaging, sensing, or modulating cellular activities. uq.edu.au, embl.org, acs.org For instance, fluorescently labeled this compound could be used to track its distribution and localization within cells or tissues. embl.org, nih.gov Cyclotide-based probes can also be designed to investigate membrane interactions, biosynthetic pathways, protease activity, or receptor binding, offering valuable tools for chemical biology research. acs.org The development of such tools can significantly advance our ability to study the biological roles of this compound and other cyclotides.

Exploration of Novel Biological Activities and Untapped Potential of this compound

While this compound is recognized for its anti-HIV activity, cyclotides as a class exhibit a wide spectrum of biological activities, including antibacterial, antifungal, insecticidal, and cytotoxic properties. acs.org, xiahepublishing.com, researchgate.net Future research should focus on comprehensively exploring other potential biological activities of this compound that may not have been fully investigated. acs.org, core.ac.uk, arxiv.org, xiahepublishing.com This could involve screening this compound against a broader range of pathogens, cancer cell lines, or other biological targets. researchgate.net Given the diverse roles of cyclotides in plant defense, there is potential for this compound to possess activities relevant to agriculture or other industries. acs.org, windows.net, xiahepublishing.com Identifying novel activities could uncover new therapeutic or biotechnological applications for this compound, expanding its potential beyond its currently known properties. acs.org, xiahepublishing.com, researchgate.net

Q & A

Q. Example Workflow :

- Hypothesis : Contradictory cytotoxicity data may stem from differential membrane permeability.

- Experiment : Measure cellular uptake via fluorescent tagging and correlate with activity .

Advanced: What experimental designs optimize yield and purity of this compound during isolation?

Answer:

Employ a factorial design to test variables:

- Factors : Extraction solvent (polarity), temperature, duration.

- Response variables : Yield (mg/g biomass), purity (% by HPLC).

Q. Statistical Analysis :

- Use ANOVA to identify significant factors.

- Response surface methodology (RSM) for optimization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.